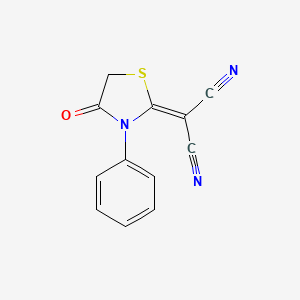

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile” is a compound with the molecular formula C12H7N3OS . The five-membered 1,3-thiazolidine ring in this compound is nearly planar and makes a dihedral angle of 84.14° with the phenyl ring . In the crystal structure, molecules are linked by C—H…N hydrogen bonds into infinite chains along [-101] .

Synthesis Analysis

Thiazolidine motifs, like the one present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound features a nearly planar five-membered 1,3-thiazolidine ring . This ring makes a dihedral angle of 84.14° with the phenyl ring . In the crystal, molecules are linked by C—H…N hydrogen bonds into infinite chains along [-101] .Chemical Reactions Analysis

Thiazolidine motifs, such as the one in this compound, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.27 . It has a density of 1.431±0.06 g/cm3 . The melting point is 273-275 °C .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activity

Several derivatives of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Compounds containing the thiazolidinone moiety have shown significant antimicrobial properties, suggesting their potential as leads in the development of new antimicrobial agents (Deep et al., 2014). Additionally, some derivatives have also demonstrated notable antioxidant activity, indicating their utility in combating oxidative stress-related diseases (Lelyukh et al., 2021).

Anticancer Activity

Research on 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles has revealed promising antitumor properties, with several synthesized compounds exhibiting significant inhibitory effects against colon HCT116 and breast T47D cell lines. This indicates the potential of these compounds in cancer therapy, particularly through the design and synthesis of derivatives with enhanced antitumor efficacy (Hanna & George, 2012).

Corrosion Inhibition

Propaneitrile derivatives, including those related to 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile, have been investigated for their potential as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit the corrosion of metals in aggressive environments, such as sodium chloride solutions, by adsorbing onto the metal surface and forming a protective layer. This application is particularly relevant in the field of materials science and engineering, where the prevention of metal corrosion is of paramount importance (Fouda et al., 2015).

Wound Healing and Anti-inflammatory Effects

The incorporation of 4-thiazolidinone derivatives, which include structures similar to 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile, has shown significant anti-inflammatory and potential wound healing effects. These compounds have been designed to target the inflammatory/oxidative process, which involves free radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). Specifically, certain derivatives have demonstrated the ability to inhibit MMP-9 at nanomolar levels, suggesting their therapeutic potential in conditions associated with excessive MMP activity (Incerti et al., 2018).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity .

Mode of Action

Thiazolidine derivatives, like the one , are known to undergo nucleophilic attack during chemical reactions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties , which may impact the bioavailability of the compound.

Result of Action

Given the diverse therapeutic and pharmaceutical activity of thiazolidine derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3OS/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERHVCUWAUOYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C#N)S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)

![4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2821633.png)

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2821635.png)

![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)

![methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate](/img/structure/B2821643.png)